1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 1708428-45-8, is a compound that exhibits significant potential in various scientific applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The molecular formula of this compound is C₁₂H₁₃N₅O₂S, and its molecular weight is approximately 291.33 g/mol .
The synthesis of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yield and purity .
The molecular structure of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid can be represented using various chemical notation systems:
1S/C12H13N5O2S/c18-12(19)9-1-4-17(15-9)11-10(13-2-3-14-11)16-5-7-20-8-6-16/h1-4H,5-8H2,(H,18,19)
S1CCN(C2C(=NC=CN=2)N2C=CC(C(=O)O)=N2)CC1
The compound features a pyrazole ring fused with a thiomorpholine structure, contributing to its unique chemical properties. The presence of multiple nitrogen atoms enhances its potential for hydrogen bonding interactions .
Key molecular properties include:
The chemical reactivity of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid can be explored through various reaction pathways:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is primarily linked to its biological activity. The compound is believed to interact with specific enzyme targets or receptors in biological systems.
For instance:
This interaction is crucial in understanding its potential therapeutic applications in areas such as oncology and infectious diseases .
The physical properties of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid include:
Chemical properties include:
These properties are essential for determining the compound's suitability for various applications in research and industry .
The applications of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid span several fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8